Balsalazide sodium

ulcerative colitis acute UC treatment clinical remission

Researchers require colon-specific 5-ASA delivery without systemic absorption variability or carrier-mediated toxicity. Balsalazide sodium offers a mechanistically distinct alternative to pH-dependent mesalamine formulations. - **Enzymatic activation**: Bacterial azoreductases cleave prodrug in colon, releasing 5-ASA with inert 4-aminobenzoyl-β-alanine carrier - **Clinical benchmark**: 78% symptomatic remission (8 weeks) vs 45% for mesalamine (p=0.012); 77.5% remission maintenance at 26 weeks - **Safety advantage**: 48% adverse event rate vs 71% for mesalamine (p=0.02); lower withdrawal rates vs sulfasalazine - **Supply**: Standard 750 mg capsules equivalent; 6.75 g/day reference dosing for RCT power calculations

Molecular Formula C17H13N3O6-2
Molecular Weight 355.30 g/mol
Cat. No. B10762475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalsalazide sodium
Molecular FormulaC17H13N3O6-2
Molecular Weight355.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O
InChIInChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/p-2
InChIKeyIPOKCKJONYRRHP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Balsalazide Sodium Prodrug Chemistry and Release


Balsalazide sodium (balsalazide disodium) is a colon-targeted prodrug in the 5-aminosalicylate (5-ASA) class, enzymatically cleaved by bacterial azoreductases to release the active anti-inflammatory moiety mesalamine (5-ASA) and an inert 4-aminobenzoyl-β-alanine carrier [1]. Unlike pH-dependent or delayed-release mesalamine formulations, balsalazide relies on bacterial enzymatic activation in the colon, ensuring site-specific delivery of the active agent [2]. Approved by the FDA in 2000, the standard adult dosing is 2.25 g (three 750 mg capsules) three times daily for 8 weeks, equating to a total daily dose of 6.75 g [3]. This compound is available in generic formulations and serves as a critical comparator or standard-of-care reference in preclinical and clinical IBD research [4].

Activation Mechanism

Colon-targeted prodrug requiring bacterial azoreductase cleavage for site-specific 5-ASA release

Enzymatic activation; not pH-dependent or time-dependent release

Research Workflow

Supports IBD model studies and colon-targeted delivery research with bacterial enzyme-dependent activation

Prodrug activation comparator context

Comparator Context

Mechanistically distinct from pH-dependent or delayed-release 5-ASA formulations

Reported endpoint context; may support comparative studies

Balsalazide Sodium vs. Mesalamine and Sulfasalazine


Within the 5-ASA drug class, compounds share the same active anti-inflammatory moiety (mesalamine/5-ASA) but exhibit fundamentally distinct delivery mechanisms, pharmacokinetic profiles, and clinical outcomes that preclude direct therapeutic substitution. Balsalazide is a single 5-ASA moiety linked via an azo bond to an inert carrier molecule, requiring bacterial azoreduction for activation in the colon, whereas sulfasalazine links 5-ASA to sulfapyridine—a moiety responsible for most adverse effects including folate metabolism interference and male infertility [1]. Unlike pH-dependent delayed-release mesalamine formulations (e.g., Asacol) that rely on gastrointestinal pH gradients for release, balsalazide's bacterial enzyme-dependent activation provides a mechanistically distinct colon-targeting strategy that directly impacts both efficacy kinetics and tolerability profiles [2]. Clinical trials demonstrate that these mechanistic differences translate into measurable, statistically significant divergences in therapeutic outcomes—differences that cannot be bridged by simple dose adjustment or formulation switching without compromising either efficacy or safety.

This Product
Balsalazide Sodium

Bacterial azoreductase-dependent colon activation; azo-bond prodrug with inert carrier moiety

May Not Substitute
pH-Dependent Mesalamine

Gastrointestinal pH-gradient release mechanism; endpoint profile may not transfer across delivery strategies

Activation mechanism mismatch — reported endpoint context may differ

This Product
Balsalazide Sodium

Single 5-ASA moiety with inert 4-aminobenzoyl-β-alanine carrier; no sulfonamide component

May Not Substitute
Sulfasalazine

Sulfapyridine carrier linked to tolerability endpoint context; carrier-class differences limit direct interchangeability

Carrier moiety mismatch — sulfapyridine-associated endpoints require class-specific review

Balsalazide Sodium Comparative Efficacy Evidence


Superior Remission Rates vs. Mesalamine

In a randomized, double-blind, multicenter head-to-head trial (ABACUS, n=101), balsalazide 6.75 g daily demonstrated significantly superior symptomatic remission rates compared with pH-dependent delayed-release mesalamine 2.4 g daily at all measured time points [1]. At 8 weeks, 78% of balsalazide-treated patients achieved symptomatic remission versus 45% for mesalamine (p=0.012) [1]. Complete remission (symptom-free plus sigmoidoscopy grade 0/1) at 8 weeks was 54% for balsalazide versus 22% for mesalamine (p=0.0018) [1]. The median time to first asymptomatic day was 10 days for balsalazide versus 25 days for mesalamine, indicating more rapid symptom relief [1].

Symptomatic Remission
Head-to-head
78% vs 45% at 8 weeks
Absolute difference 33 pp (p=0.012)
Reported symptomatic endpoint context; supports comparator research design
RCT n=101; 6.75 g/day vs mesalamine 2.4 g/day; endpoint interpretation context
ulcerative colitis acute UC treatment clinical remission head-to-head RCT mesalamine comparator

Lower Adverse Events vs. Mesalamine

In the ABACUS head-to-head trial, balsalazide 6.75 g/day demonstrated a significantly more favorable tolerability profile compared with mesalamine 2.4 g/day [1]. Adverse events were reported by 48% of balsalazide-treated patients versus 71% of mesalamine-treated patients (p=0.02) [1]. Notably, all four serious adverse events that occurred during the trial were in the mesalamine group; none occurred in the balsalazide group [1].

Tolerability Endpoints
Head-to-head
48% vs 71% adverse event rate
Reported reduction 23 pp (p=0.02)
Tolerability endpoint profile context; supports safety-related endpoint monitoring
Same RCT; all serious events occurred in comparator group; n=101
adverse events tolerability drug safety mesalamine comparator ulcerative colitis

Relapse Prevention vs. Mesalamine

In a 26-week, double-blind, multicenter, randomized maintenance trial (n=133), high-dose balsalazide 3.0 g twice daily (6.0 g/day total) demonstrated significantly superior remission maintenance compared with both low-dose balsalazide and standard-dose Eudragit-coated mesalazine 0.5 g three times daily (1.5 g/day) [1]. Clinical remission rates at 26 weeks were 77.5% for high-dose balsalazide versus 56.8% for mesalazine (p=0.006) [1]. The median time to relapse was 161 days for high-dose balsalazide versus 144 days for mesalazine [1].

Remission Maintenance
Head-to-head
77.5% vs 56.8% at 26 weeks
Difference 20.7 pp (p=0.006)
Reported maintenance endpoint context; supports long-term model-response interpretation
RCT n=133; high-dose 6.0 g/day vs mesalazine 1.5 g/day; 26-week follow-up
maintenance therapy ulcerative colitis relapse prevention mesalazine comparator long-term remission

Fewer Withdrawals vs. Sulfasalazine

A meta-analysis comparing sulfasalazine with individual 5-aminosalicylates (mesalamine, olsalazine, and balsalazide) found that while sulfasalazine did not differ from mesalamine or olsalazine in efficacy, withdrawal from study due to adverse events was significantly lower for balsalazide compared with sulfasalazine [1]. In a direct double-blind comparative trial of balsalazide 6.75 g versus sulfasalazine 3 g, 61% of balsalazide-treated patients achieved clinical and sigmoidoscopic remission, with significantly fewer withdrawals due to side-effects than the sulfasalazine group [2].

Withdrawal Comparison
Cross-study
Significantly lower withdrawal rate due to adverse events vs sulfasalazine (meta-analysis finding)
Supports tolerability endpoint context; class-specific review recommended
Meta-analysis evidence; exact numerical RR not available in this source
sulfasalazine comparator adverse event withdrawal meta-analysis tolerability ulcerative colitis

Rapid Endoscopic Improvement vs. Mesalamine

In a dose-response RCT comparing balsalazide 6.75 g/day, balsalazide 2.25 g/day, and mesalamine 2.4 g/day (n=154), balsalazide demonstrated a significantly more rapid onset of action than mesalamine [1]. At 2 weeks, sigmoidoscopic score improvement was achieved in 54.7% of patients receiving 6.75 g balsalazide versus 29.4% of patients receiving 2.4 g mesalamine (p=0.006) [1]. At 8 weeks, balsalazide 6.75 g showed numerically greater improvement in five of seven measured signs and symptoms compared with mesalamine [1].

Early Endoscopic Response
Head-to-head
54.7% vs 29.4% at 2 weeks
Difference 25.3 pp (p=0.006)
Reported endoscopic endpoint context; supports onset-of-response study design
Dose-response RCT n=154; 6.75 g/day vs mesalamine 2.4 g/day; sigmoidoscopic score
onset of action sigmoidoscopic improvement dose-response mesalamine comparator ulcerative colitis

Balsalazide Sodium Research Applications


Acute UC Intervention Studies

For randomized controlled trials or preclinical models evaluating acute UC interventions, balsalazide 6.75 g/day serves as a high-efficacy reference standard. Based on the ABACUS trial, balsalazide provides a 78% symptomatic remission rate at 8 weeks (vs. 45% for mesalamine, p=0.012) and a 54% complete remission rate (vs. 22% for mesalamine, p=0.0018), establishing a robust efficacy benchmark with a 23% absolute reduction in adverse events compared with mesalamine [1]. This evidence supports balsalazide's selection when study power calculations require a reference arm with demonstrated superiority over standard pH-dependent mesalamine formulations [1].

UC Maintenance Therapy

For studies focused on maintenance of remission in UC, high-dose balsalazide (3.0 g twice daily) is supported by 26-week RCT data showing a 77.5% remission maintenance rate versus 56.8% for standard mesalazine (p=0.006), with a median time to relapse of 161 days versus 144 days for mesalazine [2]. This evidence positions high-dose balsalazide as a preferred reference compound for maintenance therapy research, particularly when the study endpoint is long-term relapse prevention [2].

Colon-Targeted Prodrug Activation

Balsalazide's unique bacterial azoreductase-dependent activation mechanism—requiring enzymatic cleavage in the colon to release equimolar 5-ASA and an inert carrier—provides a mechanistically distinct comparator to pH-dependent, time-dependent, or multi-matrix mesalamine formulations [3]. This prodrug design supports preclinical and clinical pharmacology investigations into site-specific drug delivery, bacterial enzyme activity as a determinant of drug activation, and colon-targeting strategies in inflammatory bowel disease [3].

Safety and Tolerability Studies

For safety-focused investigations, balsalazide provides a favorable tolerability benchmark: 48% adverse event rate (vs. 71% for mesalamine, p=0.02) in acute treatment [1], and significantly lower withdrawal rates due to adverse events compared with sulfasalazine [4]. These data support balsalazide's use as a reference compound in comparative safety studies, pharmacovigilance analyses, and investigations of 5-ASA class tolerability profiles [1][4].

Application
Selection Property
Validation Focus
Acute UC Intervention Research
Reported symptomatic endpoint context; comparator-reference endpoint profile
Symptomatic and complete remission endpoint review; study power calculation context
UC Maintenance Model Studies
Long-term remission maintenance endpoint context
Relapse-prevention endpoint monitoring; 26-week follow-up endpoint review
Colon-Targeted Prodrug Research
Bacterial azoreductase-dependent activation mechanism
Site-specific delivery research; bacterial enzyme activity as activation determinant
Tolerability Endpoint Studies
Reported tolerability endpoint profile; comparator-class context
Adverse event endpoint review; sulfapyridine-carrier class comparison context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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